Thiothixene (hydrochloride)

Descripción general

Descripción

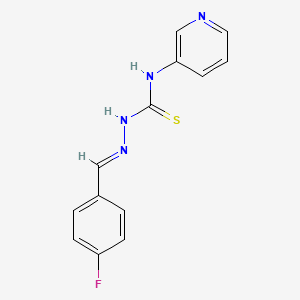

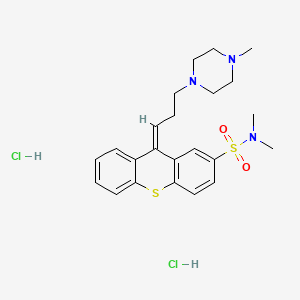

Thiothixene (hydrochloride) is a chemical compound primarily used as an antipsychotic agent. It belongs to the thioxanthene class of antipsychotics and is structurally related to phenothiazines. Thiothixene (hydrochloride) is utilized in the management of schizophrenia and other psychiatric disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thiothixene (hydrochloride) involves several steps. One common method includes the reaction of thioxanthene with N,N-dimethyl-3-(4-methylpiperazin-1-yl)propylamine under specific conditions to form the desired compound. The reaction typically requires a solvent such as chloroform and is conducted under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of Thiothixene (hydrochloride) involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The compound is then purified and crystallized to obtain the anhydrous form. The final product is packaged in light-resistant containers to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Thiothixene (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.

Substitution: Thiothixene (hydrochloride) can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives .

Aplicaciones Científicas De Investigación

Thiothixene (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of thioxanthene derivatives.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

Medicine: Thiothixene (hydrochloride) is primarily used in the treatment of schizophrenia and other psychiatric disorders. It is also investigated for its potential use in treating other neurological conditions.

Industry: The compound is used in the pharmaceutical industry for the production of antipsychotic medications

Mecanismo De Acción

Thiothixene (hydrochloride) exerts its effects by acting as an antagonist on various postsynaptic receptors. It primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), leading to the inhibition of dopamine-mediated effects. Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha-adrenergic receptors (alpha1 and alpha2), and muscarinic receptors (M1 and M2). These interactions result in a range of pharmacological effects, including antipsychotic, anxiolytic, and antiaggressive properties .

Comparación Con Compuestos Similares

Thiothixene (hydrochloride) is unique among antipsychotic agents due to its specific receptor profile and pharmacological effects. Similar compounds include:

Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.

Clopenthixol: A thioxanthene antipsychotic with a similar mechanism of action.

Flupenthixol: Known for its use in treating schizophrenia and other psychiatric disorders.

Zuclopenthixol: A thioxanthene antipsychotic with a distinct receptor binding profile.

Thioproperazine: A phenothiazine derivative with antipsychotic effects.

Pipotiazine: Another phenothiazine antipsychotic with similar therapeutic uses.

Thiothixene (hydrochloride) stands out due to its specific receptor interactions and its efficacy in managing both positive and negative symptoms of schizophrenia .

Propiedades

| Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |

Número CAS |

49746-04-5 |

Fórmula molecular |

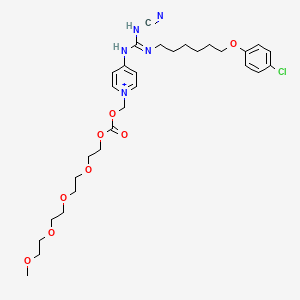

C23H31Cl2N3O2S2 |

Peso molecular |

516.5 g/mol |

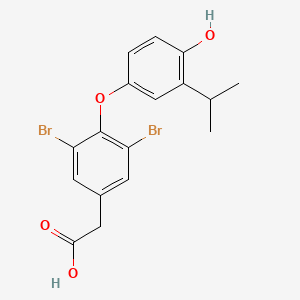

Nombre IUPAC |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride |

InChI |

InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;; |

Clave InChI |

SSRKPUYBAUMQED-INHJUQNSSA-N |

SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |

SMILES isomérico |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |

SMILES canónico |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |

Color/Form |

White to tan crystals cis-, trans- mixture) White to tan crystalline powde |

melting_point |

114-118 °C (cis-, trans- mixture) Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/ MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/ MP: 158-160.5 °C /Thiothixene dimaleate/ MP: 229 °C /Thiothixene dioxalate/ |

| 49746-04-5 | |

Descripción física |

Solid |

Pictogramas |

Irritant |

Solubilidad |

66.5 [ug/mL] (The mean of the results at pH 7.4) Pratically insoluble in water (cis-, trans- mixture) Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture) Slightly soluble in carbon tetrachloride 1.39e-02 g/L |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)